molecular formula C16H14ClN5O2 B2606629 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide CAS No. 1005306-14-8

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2606629
CAS No.: 1005306-14-8
M. Wt: 343.77
InChI Key: YMCUEDGUYFJVIB-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-chlorophenyl group and a phenoxyacetamide side chain. This compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCUEDGUYFJVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Attachment of the Phenoxyacetamide Moiety: The resulting tetrazole intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and phenoxyacetamide moiety are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural motifs with the target molecule, including tetrazole/triazole cores, halogenated aryl groups, and acetamide linkages:

Compound Name / ID Key Structural Features Bioactivity / Application Reference
N-[4-(3-{N′-[5-Chloro-2-oxo-indol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1,2,4-triazol-5-yl)phenyl]acetamide (11i) 1,2,4-Triazole core, 4-chlorophenyl, indolinone hydrazinecarboxamide Anticancer (VEGFR-2 inhibition)
N-(4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetamide (d24) 1,2,3-Triazole core, purine moiety Antiviral or kinase inhibition (structural similarity)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Tetrazole core, sulfanyl linker, 2-methoxyphenyl acetamide Unknown (structural analogue)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole core, trifluoromethyl, carboxylic acid substituent Anticancer (c-Met inhibition, apoptosis induction)

Key Observations :

  • Tetrazole vs. Triazole : The target compound’s tetrazole ring (5-membered, 4N atoms) offers greater metabolic stability compared to triazoles (3N atoms) but may reduce solubility .
  • Substituent Effects : The 4-chlorophenyl group is a common feature in anticancer agents (e.g., compound 11i and d24), enhancing hydrophobic interactions with targets .

Physicochemical Properties

Comparative data for melting points, solubility, and spectroscopic features:

Compound Melting Point (°C) ¹H NMR Key Signals (δ, ppm) Elemental Analysis (C/H/N) Reference
Target Compound Not reported Not available in evidence Not reported N/A
11i (1,2,4-Triazole derivative) >300 Aromatic protons at 7.2–8.1, NH at 10.2 C: 56.36%, H: 3.21%, N: 18.35% (observed)
d24 (Triazole-purine hybrid) Not reported Aromatic signals at 7.89–8.09, NH at 10.56 Not reported
2-{[1-(3-Chloro-4-methylphenyl)-...} Not reported Not available in evidence Not reported

Key Observations :

  • High melting points (>300°C) in triazole derivatives (e.g., 11i) suggest strong crystalline packing, likely due to hydrogen bonding from amide and hydrazine groups .
  • The target compound’s phenoxy group may enhance lipophilicity compared to sulfanyl or carboxylic acid derivatives (e.g., compound in ).
Anticancer Activity:
  • Compound 11i: Demonstrated VEGFR-2 inhibition (IC₅₀ = 0.89 µM) with high selectivity over normal cells .
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Inhibited NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition .
Structural-Activity Relationships (SAR):
  • Chlorophenyl Substitution : Critical for target engagement in both triazole (11i) and tetrazole (target compound) derivatives .
  • Electron-Withdrawing Groups : Trifluoromethyl (in ) or nitro groups (compound 11l in ) enhance potency by modulating electron density.

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

  • Formation of 4-chlorophenylacetic acid : This can be achieved through the chlorination of phenylacetic acid.
  • Preparation of 1-(4-chlorophenyl)-1H-tetrazole : This involves reacting 4-chlorophenylhydrazine with sodium azide and triethyl orthoformate.
  • Coupling Reaction : The final step involves coupling 4-chlorophenylacetic acid with the tetrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The mechanism of action for this compound is believed to involve its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with various biochemical pathways. This interference may occur through the inhibition of enzymes or modulation of receptor activity .

Anticancer Properties

Research indicates that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, related compounds have shown activity against glioblastoma cell lines by inhibiting key kinases involved in oncogenic signaling pathways. One study highlighted a related compound's ability to inhibit AKT2/PKBβ kinase activity, a crucial target in glioma treatment .

CompoundActivityTarget
4jInhibits glioma growthAKT2/PKBβ
This compoundPotential anticancer activityVarious kinases

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over non-cancerous cells is a critical aspect of their potential therapeutic use. For example, related tetrazole derivatives demonstrated significantly lower cytotoxicity against non-cancerous cells compared to their effects on glioma cells .

Case Studies and Research Findings

A case study involving a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that these compounds exhibited potent anticancer activity specifically against glioblastoma cells while maintaining low toxicity towards normal cells. This selectivity is attributed to the structural characteristics that allow for targeted action on cancer-specific pathways .

Q & A

Q. Basic

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • IR : Identify tetrazole ring vibrations (1,300–1,450 cm⁻¹) and amide C=O stretch (~1,650 cm⁻¹) .

Q. Advanced

  • X-ray crystallography : Resolve crystal packing interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking between chlorophenyl and phenoxy groups) to correlate solid-state structure with solubility .
  • DFT calculations : Model electrostatic potential surfaces to predict reactive sites for derivatization .

How should researchers design analogs to probe structure-activity relationships (SAR)?

Q. Advanced

  • Core modifications : Replace the tetrazole ring with 1,2,4-triazole (synthesized via cyclocondensation of thiosemicarbazides) to assess heterocycle flexibility.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenoxy ring’s para-position to evaluate electronic effects on target binding .
  • Bioisosteric replacement : Substitute chlorophenyl with trifluoromethylphenyl to study hydrophobic interactions .

What in vitro assays are recommended for preliminary biological screening?

Q. Basic

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 50–200 µg/mL.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48-hour exposure .

Q. Advanced

  • Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or HDACs, using purified enzymes and substrate analogs .

How can researchers address solubility challenges during formulation studies?

Q. Advanced

  • Co-solvent systems : Use PEG-400/water mixtures (1:4 v/v) to enhance aqueous solubility.
  • Solid dispersion : Prepare amorphous forms via spray drying with PVP K30, characterized by DSC and PXRD to confirm phase transition .

What strategies mitigate toxicity risks in preclinical development?

Q. Advanced

  • In silico toxicity prediction : Use ADMET software (e.g., SwissADME) to flag hepatotoxic or mutagenic liabilities.
  • Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify reactive intermediates .

How do crystallographic data inform polymorph control during scale-up?

Advanced
Monitor polymorph transitions via variable-temperature PXRD. Slurrying in ethanol at 25°C preferentially stabilizes the thermodynamically favored Form I, while rapid cooling from DMSO yields metastable Form II with higher dissolution rates .

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